Demecolcine-d6

Description

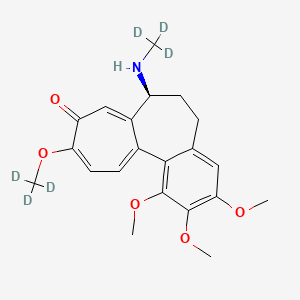

Structure

3D Structure

Properties

IUPAC Name |

(7S)-1,2,3-trimethoxy-10-(trideuteriomethoxy)-7-(trideuteriomethylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5/c1-22-15-8-6-12-10-18(25-3)20(26-4)21(27-5)19(12)13-7-9-17(24-2)16(23)11-14(13)15/h7,9-11,15,22H,6,8H2,1-5H3/t15-/m0/s1/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJPGOLRFBJNIW-AHQJRMJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC([2H])([2H])[2H])OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Technical Guide: Synthesis and Isotopic Labeling of Demecolcine-d6

Topic: Synthesis and Isotopic Labeling of Demecolcine-d6 Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Demecolcine (N-deacetyl-N-methylcolchicine) is a potent antimitotic alkaloid and a direct analogue of colchicine.[1] While widely used in chemotherapy and cell biology to arrest cells in metaphase, its quantification in complex biological matrices requires high-precision internal standards.[1] This compound serves as the gold-standard stable isotope-labeled (SIL) internal standard for LC-MS/MS bioanalysis, offering superior compensation for matrix effects and ionization variability compared to non-deuterated analogues.[1]

This guide details the semisynthetic strategy for generating this compound. Unlike simple d3-labeling (typically at the N-methyl site), the d6-isotopologue often requires a dual-labeling strategy—targeting both the N-methyl group and a methoxy group (typically at C3 or C10)—to ensure mass shift sufficiency (+6 Da) and metabolic stability.[1]

Chemical Foundation & Retrosynthetic Analysis[1]

Structural Targets

-

Analyte: Demecolcine (

)[1][2] -

Target IS: this compound (

) -

Core Scaffold: Benzo[a]heptalen-9(5H)-one derivative.[1][3][4]

Strategic Labeling Sites

To achieve a +6 Da mass shift, two primary strategies are employed in the semisynthesis from Colchicine:

-

Site A (N-Methylation): Replacement of the N-acetyl group of Colchicine with an N-trideuteromethyl group (

).[1] This yields d3.[1][5] -

Site B (O-Methylation): Selective demethylation of the A-ring (C3) or C-ring (C10) methoxy groups followed by re-alkylation with Iodomethane-d3 (

).[1]

The d6 Synthesis Route: The most robust protocol combines these two approaches.[1] We start with Colchicine , hydrolyze it to N-Deacetylcolchicine , perform a selective O-demethylation/re-methylation (d3), and conclude with N-methylation (d3).[1]

Experimental Protocol: Synthesis of this compound

Phase 1: Preparation of N-Deacetylcolchicine (Precursor)

Before isotopic labeling, the N-acetyl group of the parent Colchicine must be removed.[1]

-

Reagents: Colchicine (Commercial), 20% Sulfuric Acid (

), Methanol.[1] -

Mechanism: Acid-catalyzed amide hydrolysis.[1]

Step-by-Step:

-

Dissolve 5.0 g of Colchicine in 50 mL of Methanol (

). -

Add 50 mL of 20% aqueous

. -

Reflux the mixture at 85°C for 4–6 hours. Monitor by TLC (System:

:MeOH: -

Cool to room temperature and adjust pH to ~10 using 20% NaOH (ice bath cooling required due to exotherm).

-

Extract with Chloroform (

mL).[1] -

Dry organic layer over anhydrous

, filter, and evaporate to yield N-Deacetylcolchicine (yellow solid).-

Yield Expectation: 75–85%.[1]

-

Phase 2: Introduction of the First Deuterium Label (O-Ring Modification)

Note: If a d3 standard is sufficient, skip to Phase 3. For d6, this phase is critical.

We target the C3-methoxy group, a common metabolic soft spot.[1]

-

Selective Demethylation: Treat N-Deacetylcolchicine with

(Boron tribromide) in DCM at -78°C. This selectively cleaves the C3-methoxy ether.[1] -

Quench & Isolation: Quench with MeOH, neutralize, and isolate the C3-hydroxy intermediate (3-Demethyl-N-deacetylcolchicine).

-

Re-methylation (Labeling Step 1):

Phase 3: N-Methylation (The Demecolcine Conversion)

This step introduces the final 3 deuterium atoms on the nitrogen, completing the d6 scaffold.[1]

-

Reagents: Intermediate A-d3 (from Phase 2), Iodomethane-d3 (

), Diisopropylethylamine (DIPEA), Acetonitrile ( -

Alternative Reagents: Formaldehyde-d2 (

) + Sodium Cyanoborodeuteride (

Protocol (Alkylation Route):

-

Dissolve 1.0 mmol of Intermediate A-d3 in 10 mL anhydrous ACN.

-

Add 1.5 mmol DIPEA (Base scavenger).[1]

-

Cool to 0°C. Dropwise add 1.05 mmol Iodomethane-d3 .

-

Critical Control: Avoid excess

to prevent quaternary ammonium salt formation.[1]

-

-

Stir at RT for 4 hours. Monitor by HPLC.

-

Workup: Evaporate solvent, redissolve in DCM, wash with water.[1]

-

Purification: Flash chromatography (Silica gel, DCM/MeOH gradient).

Analytical Validation (QC)

To ensure the integrity of the standard, the following criteria must be met:

| Parameter | Method | Acceptance Criteria |

| Chemical Purity | HPLC-UV (254 nm) | > 98.0% |

| Isotopic Enrichment | HRMS (ESI+) | > 99.0 atom % D (d0 < 0.5%) |

| Identity | 1H-NMR (500 MHz) | Absence of N-methyl singlet (~2.3 ppm) and C3-methoxy singlet (~3.9 ppm).[1] |

| Mass Shift | LC-MS/MS | [M+H]+ = 378.2 (vs 372.2 for unlabeled) |

Synthesis Workflow Diagram

The following Graphviz diagram illustrates the semisynthetic pathway from Colchicine to this compound.[1]

Figure 1: Semisynthetic pathway for this compound.[1] Solid lines indicate the d6 route; dashed line indicates the simplified d3 route.

Technical Considerations & Troubleshooting

Metabolic Stability & Isotope Effects

The choice of d6 (O-methyl + N-methyl) vs. d3 (N-methyl only) significantly impacts bioanalytical robustness.[1]

-

Kinetic Isotope Effect (KIE): Deuteration at the N-methyl site (N-CD3) can slow down N-demethylation by cytochrome P450 enzymes (CYP3A4).[1] This is beneficial for metabolic stability studies but must be accounted for if the IS is used in metabolic flux assays.[1]

-

Cross-Talk: Ensure the d6 label is placed on positions that do not exchange with solvent protons. The methyl groups on the A-ring and the Nitrogen are chemically stable.[1]

Handling Precautions

-

Toxicity: Demecolcine and Colchicine are highly toxic (LD50 ~6 mg/kg in mice).[1] All synthesis must occur in a fume hood with double-gloving and particulate respirators.[1]

-

Light Sensitivity: Colchicinoids undergo photo-isomerization to Lumicolchicines.[1] All reactions and storage must be performed in amber glassware or foil-wrapped vessels.

References

-

PubChem. Demecolcine Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

-

Kerekes, P., et al. Synthesis of N-deacetyl-N-methylcolchicine derivatives.[1] ScienceDirect / Heterocycles.[1] (General reference for colchicine semisynthesis chemistry).

-

Splendid Lab. this compound Product Specifications. Available at: [Link][1]

Sources

- 1. Demecolcine | C21H25NO5 | CID 220401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Demecolcine - Wikipedia [en.wikipedia.org]

- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Enantioselective total synthesis of (−)-colchicine, (+)-demecolcinone and metacolchicine: determination of the absolute configurations of the latter two alkaloids - Chemical Science (RSC Publishing) [pubs.rsc.org]

Technical Guide: Demecolcine-d6 Solubility, Stability, and Analytical Handling

Executive Summary & Compound Profile

Demecolcine-d6 (also known as Colcemid-d6 or N-Deacetyl-N-methylcolchicine-d6) is a stable isotope-labeled analog of Demecolcine.[1] It is primarily utilized as an Internal Standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of colchicine derivatives and alkaloids.

As a deuterated isotopologue, this compound retains the physicochemical solubility and chemical reactivity profile of its non-labeled parent, Demecolcine, but exhibits a distinct mass shift (+6 Da) that allows for precise mass spectrometric differentiation.

Physicochemical Profile

| Property | Data |

| Chemical Name | This compound |

| Synonyms | Colcemid-d6; Deacetylmethylcolchicine-d6 |

| CAS Number | 1217602-04-4 |

| Molecular Formula | C₂₁H₁₉D₆NO₅ |

| Molecular Weight | ~377.46 g/mol (Parent: 371.43 g/mol ) |

| Appearance | Faintly yellow crystalline powder |

| Purity (Isotopic) | Typically ≥ 99% deuterated forms |

| Chemical Purity | ≥ 98% |

Solubility Data & Reconstitution Protocols

Core Directive: this compound is hydrophobic and sparingly soluble in pure water. Direct reconstitution in aqueous buffers (PBS, water) is not recommended as it leads to precipitation and inconsistent concentration.

Solvent Compatibility Table

| Solvent | Solubility Limit (approx.) | Recommendation |

| DMSO | 25 mg/mL | Primary Choice for Stock Solutions.[2] |

| Ethanol | 30 mg/mL | Good alternative; evaporates faster than DMSO. |

| DMF | 25 mg/mL | Suitable, but less common due to toxicity/handling. |

| PBS (pH 7.2) | ~5 mg/mL* | Only after predissolution in organic solvent.[2] |

| Water | < 1 mg/mL | Avoid for stock preparation. |

Protocol: Preparation of Master Stock Solution (1 mg/mL)

This protocol ensures long-term stability and minimizes weighing errors.

-

Equilibration: Allow the this compound vial to warm to room temperature (20–25°C) before opening to prevent condensation, which degrades the solid.

-

Solvent Selection: Use anhydrous DMSO (Dimethyl sulfoxide) or LC-MS grade Methanol. DMSO is preferred for freezing stability.

-

Dissolution:

-

Add the calculated volume of solvent to the vial to achieve 1 mg/mL .

-

Example: For 1 mg of substance, add 1.0 mL of DMSO.

-

Vortex gently for 30–60 seconds until the solution is completely clear and yellow.

-

-

Inspection: Verify no particulate matter remains. Sonicate for 5 minutes if necessary, but avoid heating >30°C.

Protocol: Working Standard Preparation (LC-MS/MS)

For daily use in analytical runs.

-

Dilution Solvent: Use 50:50 Methanol:Water (v/v) or Acetonitrile:Water. Avoid 100% aqueous diluents to prevent "crash out" of the hydrophobic compound.

-

Concentration: Prepare a working IS solution at 100 ng/mL – 500 ng/mL (depending on instrument sensitivity).

-

Storage: Do not store working dilutions for >24 hours. Prepare fresh daily.

Stability, Storage, and Degradation

This compound shares the critical light sensitivity of the colchicine class. Exposure to UV or visible light induces rapid photo-isomerization, altering the structure and potentially the retention time/fragmentation pattern in LC-MS.

Storage Conditions

| State | Temperature | Container | Shelf Life |

| Solid Powder | -20°C | Amber glass, desiccated | ≥ 4 Years |

| DMSO Stock | -20°C to -80°C | Amber glass/polypropylene | 6–12 Months |

| Aqueous Working Sol. | 4°C | Amber autosampler vial | < 24 Hours |

Degradation Pathway: Photo-Isomerization

Upon exposure to light, the seven-membered tropolone ring of Demecolcine undergoes electrocyclic ring closure, forming Lumidemecolcine isomers (beta- and gamma-lumicolchicine analogs). This is an irreversible degradation.

Figure 1: Primary degradation pathways. Photo-isomerization is the dominant risk factor during handling.

Analytical Workflow (LC-MS/MS)

To ensure data integrity, the Internal Standard (IS) must be introduced early in the sample preparation process to account for matrix effects and extraction efficiency.

Recommended Workflow

-

Spiking: Add this compound working solution to plasma/tissue homogenate before protein precipitation.

-

Equilibration: Vortex and let stand for 5–10 minutes to allow IS to equilibrate with the biological matrix.

-

Extraction: Proceed with Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT).

Figure 2: Optimal LC-MS/MS sample preparation workflow ensuring IS equilibration.

Mass Spectrometry Transitions

When setting up the MRM (Multiple Reaction Monitoring) method:

-

Parent Ion: [M+H]⁺ = ~378.2 m/z (Check specific CoA for exact mass based on isotopic distribution).

-

Daughter Ions: Common fragments include loss of the acetamido group. Optimize collision energy (CE) using the working standard.

-

Retention Time: Should match unlabeled Demecolcine exactly.

References

-

Cayman Chemical. Colcemid (Demecolcine) Product Information & Solubility Data. Item No. 15364. Link

-

Toronto Research Chemicals (TRC). this compound Product Overview and Physicochemical Properties. Link

-

Santa Cruz Biotechnology. this compound (CAS 1217602-04-4) Data Sheet. Link

-

National Institutes of Health (NIH) / PubChem. Demecolcine Compound Summary (Parent Compound Data). Link

-

Sigma-Aldrich. Demecolcine (D6279) Product Information Sheet: Cell Cycle Synchronization. Link

Sources

The Role of Demecolcine-d6 in Elucidating Microtubule Dynamics: A Technical Guide

This guide provides an in-depth exploration of Demecolcine-d6, a pivotal tool for researchers, scientists, and drug development professionals investigating the intricate and vital processes of microtubule dynamics. We will delve into the core mechanisms of microtubule function, the specific interactions of Demecolcine, and the practical application of its deuterated analogue, this compound, in modern cell biology and cancer research.

The Dynamic World of Microtubules

Microtubules are fundamental components of the eukaryotic cytoskeleton, playing a crucial role in a multitude of cellular processes.[1][2] These filamentous polymers, assembled from α- and β-tubulin heterodimers, are not static structures but rather exist in a constant state of flux known as dynamic instability.[2][3] This process involves alternating phases of polymerization (growth) and depolymerization (shrinkage), which is essential for:

-

Cell Division: Forming the mitotic spindle necessary for accurate chromosome segregation.[2][4]

-

Intracellular Transport: Acting as tracks for motor proteins to transport organelles, vesicles, and other cellular cargo.

-

Cell Shape and Motility: Providing structural support and enabling cell movement.[1]

The regulation of microtubule dynamics is a tightly controlled process, and its disruption can have profound consequences, including cell cycle arrest and apoptosis.[3][5] This makes microtubules a prime target for therapeutic intervention, particularly in oncology.[2][6][7][8]

Demecolcine: A Potent Modulator of Microtubule Dynamics

Demecolcine, also known as Colcemid, is an alkaloid closely related to colchicine, isolated from the autumn crocus (Colchicum autumnale).[9] It is a potent antimitotic agent that exerts its effects by directly interacting with tubulin, the building block of microtubules.[9][10][11]

Mechanism of Action: Unraveling the Disruption

Demecolcine's primary mechanism of action involves its binding to the colchicine-binding site on β-tubulin.[5][9] This interaction has several key consequences that ultimately lead to the disruption of microtubule dynamics:

-

Inhibition of Polymerization: By binding to tubulin dimers, Demecolcine prevents their incorporation into growing microtubules, effectively halting polymerization.[10][11]

-

Microtubule Depolymerization: At higher concentrations, Demecolcine can promote the detachment of microtubules from their organizing centers, leading to their disassembly.[4]

-

Cell Cycle Arrest: The disruption of the mitotic spindle prevents proper chromosome alignment and segregation, leading to an arrest of the cell cycle in metaphase.[4][9][12]

-

Induction of Apoptosis: Prolonged metaphase arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[10]

Recent studies using atomistic molecular dynamics simulations suggest that the binding of colchicine-site inhibitors like Demecolcine weakens the interaction between α- and β-tubulin subunits, which is crucial for the longitudinal contacts within the microtubule lattice.[3]

Caption: Workflow for an in vitro tubulin polymerization assay.

Immunofluorescence Microscopy of Cellular Microtubules

This technique allows for the direct visualization of the microtubule network within cells and the assessment of the effects of this compound.

Principle: Cells are treated with this compound, fixed, and then stained with an antibody specific for tubulin. A fluorescently labeled secondary antibody is used for visualization with a fluorescence microscope.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa, A549) on glass coverslips and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a defined period (e.g., 4-24 hours). Include a vehicle control.

-

-

Fixation and Permeabilization:

-

Wash the cells with pre-warmed phosphate-buffered saline (PBS).

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS for 10 minutes at room temperature).

-

Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS for 5 minutes).

-

-

Immunostaining:

-

Block non-specific antibody binding with a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 30 minutes.

-

Incubate the cells with a primary antibody against α-tubulin or β-tubulin for 1 hour at room temperature.

-

Wash the cells with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

-

Imaging:

-

Mount the coverslips on microscope slides.

-

Image the cells using a fluorescence or confocal microscope.

-

Expected Results: Untreated cells will display a well-defined network of filamentous microtubules. In contrast, cells treated with effective concentrations of this compound will show a diffuse tubulin staining pattern, indicating microtubule depolymerization.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the proportion of cells in different phases of the cell cycle, allowing for the detection of this compound-induced metaphase arrest.

Principle: Cells are treated with this compound, fixed, and stained with a DNA-binding fluorescent dye (e.g., propidium iodide). The fluorescence intensity of individual cells is measured by a flow cytometer, which is proportional to their DNA content.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Culture cells in multi-well plates.

-

Treat cells with this compound at various concentrations and for different durations.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the samples on a flow cytometer.

-

-

Data Analysis:

-

Generate DNA content histograms. Cells in G2/M phase will have twice the DNA content of cells in G1 phase. An accumulation of cells in the G2/M peak indicates cell cycle arrest.

-

Applications in Research and Drug Development

Demecolcine and its deuterated analogue are invaluable tools in several areas of research.

Cell Synchronization

Demecolcine's ability to arrest cells in metaphase is widely used for cell synchronization. [12]This is particularly useful for studying events specific to mitosis. By treating a cell population with Demecolcine, a high percentage of cells will accumulate in metaphase. Subsequent removal of the drug allows the cells to proceed through the cell cycle in a synchronized manner.

| Method | Principle | Advantages | Disadvantages |

| Demecolcine Block | Reversible inhibition of microtubule polymerization, arresting cells in metaphase. | High synchronization efficiency; Reversible. | Can induce cellular stress and apoptosis with prolonged exposure. |

| Serum Starvation | Depriving cells of growth factors, causing them to arrest in G0/G1. | Simple and inexpensive. | Not effective for all cell lines; Synchronization can be less tight. [13] |

| Thymidine Block | Inhibition of DNA synthesis, arresting cells at the G1/S boundary. | Effective for S-phase synchronization. | Can cause DNA damage; Requires two sequential blocks for tight synchronization. |

Chemically Assisted Enucleation

In the field of animal cloning, Demecolcine is used for chemically assisted enucleation of oocytes. [4][11][14]Treatment with Demecolcine induces the formation of a membrane protrusion containing the maternal chromosomes, which can then be easily removed. [15]

Cancer Research

As a microtubule-targeting agent, Demecolcine serves as a reference compound in the development of new anticancer drugs. [2][6]Its well-characterized mechanism of action provides a benchmark for evaluating novel compounds that target the tubulin-microtubule system. [5][7]

Conclusion

This compound is a powerful and versatile tool for investigating the complex and dynamic nature of microtubules. Its ability to specifically disrupt microtubule polymerization, coupled with the quantitative advantages offered by isotopic labeling, makes it an indispensable reagent for researchers in cell biology, cancer research, and drug discovery. A thorough understanding of its mechanism of action and the appropriate application of established experimental protocols will continue to yield valuable insights into the fundamental processes of life and provide a solid foundation for the development of novel therapeutics.

References

- Al-Snafi, A. E. (2019). A review on Colchicum autumnale: A source of colchicine. Research Journal of Pharmacy and Technology, 12(7), 3593-3600.

- Caamaño, J. N., et al. (2008). Demecolcine effects on microtubule kinetics and on chemically assisted enucleation of bovine oocytes. Theriogenology, 69(7), 847-856.

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit (Cat. # BK006P). Retrieved from [Link]

-

Fass, J. (2021). Easy-to-Grasp Explanations: Microtubules Inhibitors Demystified!. [Video]. YouTube. [Link]

- Gao, F., et al. (2014). Effect of Demecolcine-Assisted Enucleation on the MPF Level and Cyclin B1 Distribution in Porcine Oocytes. PLoS ONE, 9(3), e92218.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 220401, Demecolcine. Retrieved from [Link]

- Needleman, D. (2019). Microtubule Dynamics: an interplay of biochemistry and mechanics. Molecular Biology of the Cell, 30(10), 1145–1150.

- Parker, A. L., et al. (2017). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Current Pharmaceutical Design, 23(34), 5121-5130.

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

- Prota, A. E., et al. (2014). Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. Journal of Medicinal Chemistry, 57(15), 6187–6197.

- Steinmetz, M. O., & Prota, A. E. (2018). Measuring microtubule dynamics. Current Opinion in Cell Biology, 54, 16-24.

- Timofeev, K. S., et al. (2023). Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. Biophysical Journal, 122(16), 3323-3333.

- Wakabayashi, T., & Watanabe, Y. (1981). Comparison of mitostatic effect, cell uptake and tubulin-binding activity on colchicine and colcemid. Biochimica et Biophysica Acta (BBA) - General Subjects, 676(2), 235-242.

-

Wikipedia. (n.d.). Demecolcine. Retrieved from [Link]

- Zoglowek, A., et al. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. Molecules, 26(20), 6296.

Sources

- 1. youtube.com [youtube.com]

- 2. Measuring microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Demecolcine - Wikipedia [en.wikipedia.org]

- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Microtubule-targeting agents and their impact on cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Demecolcine | C21H25NO5 | CID 220401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. Demecolcine - LKT Labs [lktlabs.com]

- 12. Karyotyping Reagents | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. bitesizebio.com [bitesizebio.com]

- 14. Demecolcine effects on microtubule kinetics and on chemically assisted enucleation of bovine oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of Demecolcine-Assisted Enucleation on the MPF Level and Cyclin B1 Distribution in Porcine Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Demecolcine-D6: A Derivative of Colchicine for Advanced Research Applications

This guide provides a comprehensive technical overview of Demecolcine-D6, a deuterated derivative of the well-known microtubule-disrupting agent, demecolcine. We will delve into the fundamental relationship between demecolcine and its parent compound, colchicine, explore its mechanism of action, and detail the critical role of isotopic labeling in modern analytical methodologies. This document is intended for researchers, scientists, and drug development professionals who utilize or are considering the use of demecolcine and its isotopically labeled standards in their work.

Part 1: The Colchicinoid Family: A Comparative Overview of Colchicine and Demecolcine

Colchicine and demecolcine are naturally occurring alkaloids isolated from the autumn crocus, Colchicum autumnale.[1] While structurally similar, a subtle difference in their chemical makeup leads to significant variations in their biological activity and toxicity.

Structural Distinctions and Biosynthesis

Demecolcine is closely related to colchicine, with the key difference being the substitution of an acetyl group on the amino moiety of colchicine with a methyl group in demecolcine.[2] This seemingly minor alteration reduces the toxicity of demecolcine compared to its parent compound.[1][2] The biosynthesis of both colchicine and demecolcine in Colchicum plants involves the precursors phenylalanine and tyrosine, with the methyl groups being derived from methionine.[3]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

| Colchicine | C22H25NO6 | 399.4 | N-acetyl group |

| Demecolcine | C21H25NO5 | 371.4 | N-methyl group[1] |

| This compound | C21H19D6NO5 | 377.46 | N-methyl group with deuterated methyls[4] |

Comparative Bioactivity and Toxicity

Both colchicine and demecolcine exert their biological effects by disrupting microtubule polymerization.[1][2][5] However, demecolcine is noted to be less toxic than colchicine.[1][2] This reduced toxicity has made demecolcine a valuable tool in various research and clinical applications where a microtubule-disrupting agent is required with a wider therapeutic window. While both compounds can induce mitotic arrest, demecolcine's effects are often more readily reversible.[6]

Part 2: The Core Mechanism: How Demecolcine Interacts with the Cellular Machinery

Demecolcine's primary mode of action is its interaction with tubulin, the protein subunit of microtubules. This interaction leads to a cascade of cellular events, culminating in cell cycle arrest and, in many cases, apoptosis.

A Dual-Mechanism Approach to Microtubule Disruption

Demecolcine's interaction with microtubules is concentration-dependent:

-

At low concentrations , it binds to the plus ends of microtubules, suppressing their dynamic instability.

-

At higher concentrations , it promotes the detachment of microtubules from the microtubule-organizing center (MTOC).[2]

These detached microtubules, with their unprotected minus ends, are prone to depolymerization, leading to a net loss of the microtubule network.[2]

Caption: Mechanism of Demecolcine-induced microtubule disruption.

Inducing Cell Cycle Arrest and Apoptosis

By disrupting the formation of the mitotic spindle, demecolcine effectively halts the cell cycle in metaphase.[1][2] This mitotic arrest is a cornerstone of its application in cancer research and therapy, as it sensitizes rapidly dividing tumor cells to radiation and other cytotoxic agents.[2] Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway, leading to programmed cell death. Demecolcine has been shown to induce apoptosis in various normal and tumor cell lines and activates the JNK/SAPK signaling pathway.[4]

Part 3: this compound: The Power of Isotopic Labeling

This compound is an isotopically labeled version of demecolcine, where six hydrogen atoms have been replaced with deuterium. This modification is crucial for its use as an internal standard in quantitative mass spectrometry.

The "Gold Standard": Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled (SIL) internal standard is considered the gold standard.[7] A SIL internal standard has the same chemical properties as the analyte but a different mass.[7] This allows it to co-elute with the analyte during chromatography and experience similar ionization efficiency and matrix effects in the mass spectrometer.[8] By adding a known amount of the SIL internal standard to a sample, any variations in sample preparation, injection volume, or instrument response can be normalized, leading to highly accurate and precise quantification.[8][9]

Advantages of this compound in Quantitative Analysis

The use of this compound as an internal standard for the quantification of demecolcine offers several key advantages:

-

Minimizes Variability: It corrects for variations in extraction efficiency, chromatographic retention time, and ionization suppression.[8]

-

Improves Accuracy and Precision: By accounting for sample-to-sample variations, it significantly enhances the reliability of quantitative data.[9]

-

Enhances Method Robustness: The use of a SIL internal standard makes the analytical method less susceptible to matrix effects, which are a common challenge in the analysis of complex biological samples.

Caption: Workflow for quantitative analysis using a SIL internal standard.

Part 4: Practical Applications and Experimental Protocols

Demecolcine and its deuterated analog are utilized in a variety of research applications, from fundamental cell biology to preclinical drug development.

Protocol for Induction of Cell Cycle Arrest

This protocol provides a general guideline for synchronizing cells in metaphase using demecolcine. The optimal concentration and incubation time should be determined empirically for each cell line.

Materials:

-

Cell culture medium appropriate for the cell line

-

Demecolcine solution (e.g., 10 mg/mL stock in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks or plates

-

Flow cytometer and appropriate reagents for cell cycle analysis (e.g., propidium iodide)

Procedure:

-

Seed cells at a density that will not lead to confluency during the experiment.

-

Allow cells to attach and grow for 24 hours.

-

Add demecolcine to the culture medium at a final concentration typically ranging from 0.05 to 0.5 µg/mL.[10][11]

-

Incubate the cells for a period sufficient to allow a significant portion of the population to enter mitosis and arrest in metaphase (typically 12-24 hours).

-

To confirm mitotic arrest, harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

-

Stain the cells with a DNA-binding dye (e.g., propidium iodide) and analyze the cell cycle distribution by flow cytometry. A significant increase in the G2/M population indicates successful mitotic arrest.

Protocol for Quantitative Analysis of Demecolcine using LC-MS/MS with this compound

This protocol outlines the general steps for quantifying demecolcine in a biological matrix, such as plasma or cell lysate, using a triple quadrupole mass spectrometer.

Materials:

-

Biological sample containing demecolcine

-

This compound internal standard solution of known concentration

-

Acetonitrile or other suitable organic solvent for protein precipitation

-

LC-MS/MS system with a C18 reversed-phase column

-

Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

Procedure:

-

Sample Preparation:

-

To a known volume of the biological sample, add a precise volume of the this compound internal standard solution.

-

Precipitate proteins by adding a sufficient volume of cold acetonitrile (e.g., 3 volumes).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate demecolcine and this compound from other matrix components using a suitable gradient elution on the C18 column.

-

Detect the analytes using multiple reaction monitoring (MRM) mode. Establish specific precursor-to-product ion transitions for both demecolcine and this compound.

-

-

Data Analysis:

-

Integrate the peak areas for the specific MRM transitions of demecolcine and this compound.

-

Calculate the peak area ratio of demecolcine to this compound.

-

Construct a calibration curve using known concentrations of demecolcine and a fixed concentration of this compound.

-

Determine the concentration of demecolcine in the unknown sample by interpolating its peak area ratio on the calibration curve.

-

Protocol for Chemically Assisted Enucleation of Oocytes

Demecolcine is used in somatic cell nuclear transfer (cloning) to induce the ejection of the oocyte's nucleus.[2][5]

Materials:

-

Mature oocytes (e.g., MII stage)

-

Handling medium

-

Demecolcine solution

-

Micromanipulation system

Procedure:

-

Incubate the oocytes in a handling medium containing an optimized concentration of demecolcine (e.g., 0.05 µg/mL for bovine oocytes) for a short period (e.g., 30-60 minutes).[10]

-

The demecolcine treatment will cause the depolymerization of microtubules, leading to the formation of a protrusion containing the metaphase plate.[10]

-

Under a micromanipulator, use a beveled pipette to aspirate and remove the protrusion, thereby enucleating the oocyte.

-

The enucleated oocyte can then be used as a recipient for a somatic cell nucleus.

Part 5: Data Interpretation and Troubleshooting

Interpreting Mass Spectrometry Data

When using this compound as an internal standard, the key to accurate quantification is the consistent ratio of the analyte to the internal standard across the calibration curve and in the unknown samples. Any significant deviation may indicate an issue with the assay, such as instability of one of the compounds or an unexpected matrix effect that differentially affects the analyte and the internal standard.

Common Considerations in Cell-Based Assays

-

Cytotoxicity: High concentrations of demecolcine can be cytotoxic.[2] It is essential to perform a dose-response curve to determine the optimal concentration that induces mitotic arrest without causing excessive cell death.

-

Reversibility: The effects of demecolcine are generally reversible.[6] If a prolonged mitotic arrest is required, continuous exposure to the drug is necessary.

-

Cell Line Variability: Different cell lines may exhibit varying sensitivities to demecolcine.[12] Therefore, it is crucial to optimize the experimental conditions for each cell line.

Part 6: Future Directions and Conclusion

Demecolcine continues to be a valuable tool in cell biology and cancer research. The availability of its stable isotope-labeled analog, this compound, has significantly advanced our ability to perform accurate and reliable quantitative studies. Future research may focus on developing more specific colchicinoid derivatives with improved therapeutic indices and exploring their potential in combination therapies. The robust analytical methods enabled by this compound will be instrumental in these endeavors, facilitating precise pharmacokinetic and pharmacodynamic assessments.

Part 7: References

-

Wikipedia. Demecolcine. [Link]

-

PubChem. Demecolcine. [Link]

-

Google Patents. JPS63258589A - Production of colchicine or demecolcine by tissue culture of colchicum.

-

Google Patents. CN110790675A - Colchicine compound, and preparation method, preparation, application and pharmaceutical composition thereof.

-

PubMed. Demecolcine effects on microtubule kinetics and on chemically assisted enucleation of bovine oocytes. [Link]

-

PubMed. Microtubule-disrupting agents affect two different events regulating the initiation of DNA synthesis in Swiss 3T3 cells. [Link]

-

PubMed Central. Colchicine --- update on mechanisms of action and therapeutic uses. [Link]

-

ResearchGate. Determination of (-)-demecolcine and (-)-colchicine content in selected Jordanian Colchicum species. [Link]

-

Pharmaffiliates. This compound. [Link]

-

PubMed. Determination of (-)-demecolcine and (-)-colchicine content in selected Jordanian Colchicum species. [Link]

-

PubMed. Comparison of mitostatic effect, cell uptake and tubulin-binding activity on colchicine and colcemid. [Link]

-

PubMed. Cell cycle arrest by Colcemid differs in human normal and tumor cells. [Link]

-

ResearchGate. Conditions for inducing cell-cycle arrest at G2/M phase to mouse... [Link]

-

PubMed. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. [Link]

-

ResearchGate. (PDF) Demecolcine Effects on Microtubule Kinetics and on Chemically Assisted Enucleation of Bovine Oocytes. [Link]

-

Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

-

The Company of Biologists. Colcemid and the mitotic cycle. [Link]

-

Chromatography Online. Separation Science in Drug Development, Part II: High-Throughput Characterization. [Link]

-

Skyline. Isotope Labeled Standards in Skyline. [Link]

-

PubMed. Microtubule disruption does not prevent intracellular transport and secretory processes of cultured fibroblasts. [Link]

-

PubMed Central. Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives. [Link]

-

Mitchison Lab. Microtubule Pharmacology. [Link]

-

National Institute of Standards and Technology. Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. [Link]

-

PubMed. Colchicine activates cell cycle-dependent genes in growth-arrested rat 3Y1 cells. [Link]

-

Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS. [Link]

-

PubMed. Prolonged cytotoxic effect of colchicine released from biodegradable microspheres. [Link]

Sources

- 1. Demecolcine | C21H25NO5 | CID 220401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Demecolcine - Wikipedia [en.wikipedia.org]

- 3. JPS63258589A - Production of colchicine or demecolcine by tissue culture of colchicum - Google Patents [patents.google.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Demecolcine - LKT Labs [lktlabs.com]

- 6. Comparison of mitostatic effect, cell uptake and tubulin-binding activity on colchicine and colcemid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. skyline.ms [skyline.ms]

- 10. Demecolcine effects on microtubule kinetics and on chemically assisted enucleation of bovine oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cell cycle arrest by Colcemid differs in human normal and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Demecolcine-d6: From Supplier Selection to Advanced Research Applications

For researchers, scientists, and drug development professionals, the integrity of every component in an experimental system is paramount. This is particularly true for specialized reagents like isotopically labeled compounds. Demecolcine-d6, a deuterated analog of the well-known microtubule-disrupting agent Demecolcine (also known as Colcemid), serves as a critical tool in modern analytical and cell biology research.[1] This guide provides an in-depth technical overview of this compound, offering field-proven insights into its selection, mechanism, and application, ensuring that its use in your research is both robust and reliable.

The Critical First Step: Selecting a Reputable this compound Supplier

The validity of data generated using this compound is directly contingent on its quality. Sourcing this reagent requires a level of scrutiny beyond a simple catalog search. A high-quality supplier provides not just a chemical, but a guarantee of identity, purity, and consistency, which is the foundation of reproducible science.

Core Principles of Supplier Vetting

When evaluating a potential supplier, the primary objective is to mitigate experimental variability. Inconsistency between batches can invalidate months of work. Therefore, the selection process must be rigorous. Look for suppliers who cater specifically to the research and pharmaceutical industries, as they are more likely to adhere to stringent quality control standards.[2][3][4]

Key Evaluation Criteria:

-

Certificate of Analysis (CoA): This is a non-negotiable document. A comprehensive CoA for this compound should explicitly state:

-

Identity Confirmation: Data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) confirming the molecular structure.

-

Chemical Purity: Typically determined by High-Performance Liquid Chromatography (HPLC), with purity levels ideally exceeding 98%.

-

Isotopic Purity/Enrichment: The percentage of deuterium incorporation. This is crucial for mass spectrometry applications to ensure a clear mass shift from the unlabeled analyte.

-

-

Documentation and Support: Reputable suppliers provide readily accessible Safety Data Sheets (SDS) and offer expert technical support to answer questions about product stability, solubility, and handling.

-

Company Reputation: Established suppliers with a long history of providing reagents to the life sciences community are generally reliable. Their products are often cited in peer-reviewed publications, serving as a form of external validation.[5]

-

Custom and Bulk Services: Suppliers offering custom synthesis and bulk quantities often have more robust manufacturing and quality control processes.[2][3]

Data Summary: Potential this compound Suppliers

The following table summarizes key information for representative suppliers. This is not an exhaustive list or endorsement, but a guide for the type of information to collate during your own evaluation.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Key Information Provided |

| Santa Cruz Biotechnology | This compound | Not specified | C21H19D6NO5 | 377.46 | For Research Use Only.[6][7] |

| Pharmaffiliates | This compound | 1217602-04-4 | C21H19D6NO5 | 377.46 | Stable isotope, antimitotic agent.[1] |

| Splendid Lab Pvt. Ltd. | This compound | 1217602-04-4 | C21H19D6NO5 | 377.46 | Provides synonyms and description.[8] |

The Core Mechanism: How Demecolcine Disrupts the Cytoskeleton

Demecolcine, a close analog of colchicine, exerts its biological effects by targeting tubulin, the fundamental protein subunit of microtubules.[9][10] Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintenance of cell structure. Their ability to rapidly grow and shrink—a process called dynamic instability—is critical for their function.[11]

Demecolcine acts as a potent microtubule-depolymerizing agent through a two-fold mechanism.[12]

-

Inhibition of Polymerization: It binds to soluble tubulin dimers, forming a tubulin-demecolcine complex. This complex can then incorporate into the growing plus-end of a microtubule, effectively "capping" it and preventing further addition of tubulin subunits.[10]

-

Promotion of Depolymerization: At higher concentrations, Demecolcine actively promotes the detachment of microtubules from their organizing centers, leading to their rapid disassembly.[12]

The ultimate consequence of this disruption is the failure to form a functional mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. This leads to a potent arrest of cells in the metaphase stage of the cell cycle.[9][12]

The Analytical Advantage: Leveraging Deuterium Labeling

The "d6" in this compound signifies that six hydrogen atoms in the molecule have been replaced by their stable, heavy isotope, deuterium. This isotopic labeling is the key to its utility in quantitative analysis, particularly in Liquid Chromatography-Mass Spectrometry (LC-MS).[13]

The Role of an Ideal Internal Standard

In LC-MS, various factors during sample preparation and analysis (e.g., matrix effects, ion suppression, instrument variability) can affect the signal intensity of the target analyte, leading to inaccurate quantification.[13] To correct for this, an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls.

An ideal IS should be chemically identical to the analyte but physically distinguishable by the mass spectrometer. A deuterated analog is the gold standard because:

-

Co-elution: It has nearly identical chromatographic properties to the unlabeled analyte, meaning it experiences the same matrix effects at the same time.[13]

-

Similar Ionization Efficiency: It behaves almost identically in the MS ion source.

-

Mass Shift: The mass difference due to the deuterium atoms allows the mass spectrometer to detect and quantify the analyte and the IS independently.[14][15]

By calculating the ratio of the analyte peak area to the IS peak area, any variations in signal intensity are normalized, leading to highly accurate and precise quantification. Deuterium is preferred as it is stable, non-radioactive, and its substitution causes minimal change to the molecule's chemical properties.[13]

Field-Proven Protocols for Key Research Applications

Demecolcine's ability to arrest cells in metaphase is a powerful tool for cell cycle research. The following protocols are designed to be self-validating, incorporating steps to confirm the desired experimental outcome.

Application 1: Cell Cycle Synchronization in Metaphase

Objective: To enrich a population of cultured mammalian cells in metaphase for applications such as karyotyping, studying mitotic-specific protein phosphorylation, or improving the efficiency of cell fusion for hybridoma production.

Causality: Many cellular processes are transient and occur only during specific phases of the cell cycle.[16] By synchronizing a large population of cells, researchers can capture and study these events on a macroscopic scale, which would be impossible with an asynchronous population where only a small fraction of cells are in the desired phase.[16] Demecolcine provides a robust chemical method for this synchronization.[17]

Protocol: Metaphase Arrest of Adherent Mammalian Cells

-

Reagent Preparation:

-

Prepare a 1 mg/mL (1000x) stock solution of Demecolcine. A product data sheet suggests reconstituting a 1 mg vial in 10 mL of sterile balanced salt solution to get a 0.1 mg/mL stock.[18] Adjust accordingly. For example, dissolve 1 mg of Demecolcine in 1 mL of sterile, cell-culture grade Dimethyl Sulfoxide (DMSO) or sterile Phosphate-Buffered Saline (PBS).

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[18]

-

-

Determining Optimal Concentration (Self-Validation Step 1):

-

The effective concentration of Demecolcine is cell-line dependent. A titration experiment is essential.

-

Plate cells in a multi-well plate (e.g., 6-well or 24-well) and allow them to reach 50-60% confluency.

-

Treat wells with a range of final Demecolcine concentrations (e.g., 0.02, 0.05, 0.1, 0.2, 0.4 µg/mL). A concentration of 0.05 µg/mL has been shown to be effective in bovine oocytes[19], while 0.4 µg/mL is recommended for other applications.[18]

-

Incubate for a period appropriate for one cell cycle (e.g., 16-24 hours).

-

After incubation, observe the cells under a phase-contrast microscope. Metaphase-arrested cells will appear rounded-up and loosely attached to the plate. The optimal concentration is the lowest dose that yields the highest percentage of rounded cells without inducing excessive cell death or apoptosis.

-

-

Synchronization Protocol:

-

Plate cells in the desired culture vessel format.

-

Grow cells to 60-70% confluency.

-

Add Demecolcine to the culture medium at the pre-determined optimal concentration.

-

Incubate for 4-6 hours, or a duration determined to be optimal for the specific cell line.[18]

-

-

Harvesting and Validation (Self-Validation Step 2):

-

Harvesting: Gently shake the culture vessel to dislodge the loosely attached mitotic cells (this is known as a "mitotic shake-off"). Collect the medium containing these cells. This selectively harvests the metaphase-arrested population.

-

Validation via Flow Cytometry: Fix a small aliquot of the harvested cells, stain with a DNA-binding dye (e.g., Propidium Iodide), and analyze by flow cytometry. A successfully synchronized population will show a sharp peak at the 4N DNA content, corresponding to the G2/M phase.

-

Validation via Microscopy: Cytospin a sample of the harvested cells onto a glass slide, fix, and stain with a DNA dye like DAPI. Microscopic examination should reveal a high percentage of cells with condensed chromosomes characteristic of metaphase.

-

Application 2: Positive Control for Microtubule Dynamics Assays

Objective: To validate an assay designed to screen for compounds that affect microtubule stability or to study the role of a protein in regulating the microtubule cytoskeleton.

Causality: In any screening or mechanistic study, positive and negative controls are essential to validate the assay's performance. Demecolcine, as a well-characterized microtubule depolymerizing agent, serves as a robust positive control.[20][21] If the assay can detect the effect of Demecolcine, it is considered functional and capable of detecting other potential microtubule-disrupting agents.

Protocol: Immunofluorescence Assay for Microtubule Integrity

-

Cell Preparation:

-

Plate cells (e.g., HeLa, U2OS) onto glass coverslips in a multi-well plate and allow them to adhere and grow for 24 hours.

-

-

Treatment:

-

Prepare three treatment groups:

-

Negative Control: Treat with vehicle only (e.g., 0.1% DMSO).

-

Positive Control: Treat with a high concentration of Demecolcine (e.g., 1 µg/mL) for 1-2 hours.

-

Experimental: Treat with the test compound at various concentrations.

-

-

-

Immunofluorescence Staining:

-

After treatment, fix the cells with ice-cold methanol or paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Block with a suitable blocking buffer (e.g., BSA in PBS).

-

Incubate with a primary antibody against α-tubulin.

-

Wash and incubate with a fluorescently-labeled secondary antibody.

-

Stain nuclei with DAPI and mount the coverslips onto microscope slides.

-

-

Imaging and Validation:

-

Acquire images using a fluorescence microscope.

-

Self-Validation: The assay is validated if the controls perform as expected:

-

Negative Control Cells should display a well-defined, filamentous network of microtubules extending throughout the cytoplasm.

-

Positive Control (Demecolcine-treated) Cells should show a near-complete loss of this filamentous network, with tubulin appearing as diffuse, punctate staining.

-

-

The effect of the experimental compound can now be confidently interpreted relative to these two controls.

-

Summary of Typical Experimental Concentrations

| Application | Cell/System Type | Demecolcine Concentration | Incubation Time | Reference |

| Cell Synchronization | Various cell lines | 0.4 µg/mL | 4-6 hours | [18] |

| Microtubule Depletion | Bovine Oocytes (MII) | 0.05 µg/mL | 0.5 hours | [19] |

| Cell Synchronization | HeLa Cells | 2 mM Thymidine (block) | 17-18 hours | [22] |

| General Microtubule Disruption | Cancer Cell Lines | Varies (nM to low µM) | Varies | [20] |

Note: Thymidine is another common synchronizing agent that arrests cells at the G1/S border; it is often used in a "double thymidine block" protocol to achieve tight synchrony.[16][17][22][23]

References

-

Demecolcine. Wikipedia.[Link]

-

Demecolcine. PubChem, National Institutes of Health.[Link]

-

This compound. Pharmaffiliates.[Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.[Link]

-

Demecolcine effects on microtubule kinetics and on chemically assisted enucleation of bovine oocytes. PubMed, National Institutes of Health.[Link]

-

DEMECOLCINE (Product No. D 6279). Product Information Sheet.[Link]

-

Research Chemicals Supplier. PureSynth.[Link]

-

First-in-Class Colchicine-Based Visible Light Photoswitchable Microtubule Dynamics Disrupting Agent. MDPI.[Link]

-

Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block. Springer Link.[Link]

-

Hydrogen–Deuterium Exchange Mass Spectrometry. Spectroscopy Online.[Link]

-

Colchicine --- update on mechanisms of action and therapeutic uses. PMC, National Institutes of Health.[Link]

-

How to perform cell synchronization in specific cell cycle phases. Bitesize Bio.[Link]

-

First-in-Class Colchicine-Based Visible Light Photoswitchable Microtubule Dynamics Disrupting Agent. ResearchGate.[Link]

-

Supporting non-target identification by adding hydrogen deuterium exchange MS/MS capabilities to MetFrag. PMC, National Institutes of Health.[Link]

-

Measuring microtubule dynamics. PMC, National Institutes of Health.[Link]

-

This compound. CRO Splendid Lab Pvt. Ltd.[Link]

-

A live-cell marker to visualize the dynamics of stable microtubules. bioRxiv.[Link]

-

demecolcine. Drug Central.[Link]

-

State-‐of-‐the-‐art in human cell synchronization. Flow cytometry document.[Link]

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.[Link]

-

Cell Synchronisation Methods. Assay Genie.[Link]

-

Performing Hydrogen/Deuterium Exchange with Mass Spectrometry. BioPharm International.[Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 実験用化学物質 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. pure-synth.com [pure-synth.com]

- 4. Chemicals | Fisher Scientific [fishersci.com]

- 5. Antibodies, Proteins, Kits and Reagents for Life Science | Abcam [abcam.com]

- 6. scbt.com [scbt.com]

- 7. This compound | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 9. Demecolcine | C21H25NO5 | CID 220401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Demecolcine - Wikipedia [en.wikipedia.org]

- 13. resolvemass.ca [resolvemass.ca]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. Supporting non-target identification by adding hydrogen deuterium exchange MS/MS capabilities to MetFrag - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. assaygenie.com [assaygenie.com]

- 18. sigmaaldrich.cn [sigmaaldrich.cn]

- 19. Demecolcine effects on microtubule kinetics and on chemically assisted enucleation of bovine oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. First-in-Class Colchicine-Based Visible Light Photoswitchable Microtubule Dynamics Disrupting Agent [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. flowcytometry-embl.de [flowcytometry-embl.de]

- 23. bitesizebio.com [bitesizebio.com]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantitation of Demecolcine in Biological Matrices Using Demecolcine-d6 as Internal Standard

Executive Summary

Demecolcine (Colcemid), a colchicine derivative used in chemotherapy and cytogenetics, requires precise quantification due to its narrow therapeutic index and potential toxicity. This application note details a robust LC-MS/MS protocol for quantifying Demecolcine in human plasma/urine using Demecolcine-d6 as a stable isotope-labeled internal standard (SIL-IS).

By replacing structural analogs (e.g., colchicine) with the deuterated isotopologue this compound, this method explicitly corrects for matrix-induced ionization suppression and extraction variability, ensuring compliance with FDA M10 (2022) and ICH M10 bioanalytical guidelines.

Compound Characterization & Mechanism[1]

Why this compound?

In LC-MS/MS, matrix effects (ion suppression/enhancement) often compromise assay accuracy. Structural analogs cannot perfectly track these effects because they elute at slightly different retention times where the matrix background differs.

-

Co-elution: this compound elutes at the exact same retention time as the analyte.

-

Ionization Tracking: It experiences the exact same ionization environment, perfectly normalizing signal fluctuations.

Physicochemical Properties

| Property | Demecolcine (Analyte) | This compound (IS) |

| CAS Number | 477-30-5 | N/A (Labeled) |

| Formula | C₂₁H₂₅NO₅ | C₂₁H₁₉D₆NO₅ |

| MW | 371.43 g/mol | 377.47 g/mol |

| LogP | ~1.4 (Lipophilic) | ~1.4 |

| pKa | ~9.8 (Secondary Amine) | ~9.8 |

| Solubility | Soluble in DMSO, Ethanol | Soluble in DMSO, Ethanol |

Experimental Workflow

The following diagram outlines the optimized sample processing and analysis logic.

Figure 1: Step-by-step bioanalytical workflow ensuring equilibration of IS with the matrix before extraction.

Method Development Guide

Mass Spectrometry Optimization

Demecolcine contains a secondary amine and multiple methoxy groups, making it highly responsive to Positive Electrospray Ionization (ESI+) .

MRM Transitions: Optimization should be performed by infusing a 100 ng/mL neat solution.

-

Precursor Ion (Q1): Protonated molecule

. -

Product Ions (Q3):

-

Demecolcine: Loss of water (-18 Da) and loss of methoxy/methylamine groups are common.

-

This compound: Mass shift corresponds to the +6 Da label.

-

| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (eV) | Role |

| Demecolcine | 372.2 | 354.2 | 50 | 25 | Quantifier |

| 372.2 | 341.1 | 50 | 35 | Qualifier | |

| This compound | 378.2 | 360.2 | 50 | 25 | IS Quantifier |

Note: Collision Energy (CE) values are instrument-dependent (e.g., Sciex vs. Waters). Perform a ramp optimization.

Chromatographic Conditions

To separate Demecolcine from endogenous interferences (like phospholipids), a reversed-phase gradient is required.

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.

-

Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 - 0.5 min: 10% B (Desalting)

-

0.5 - 3.0 min: 10% -> 90% B (Linear Ramp)

-

3.0 - 4.0 min: 90% B (Wash)

-

4.0 - 4.1 min: 90% -> 10% B

-

4.1 - 6.0 min: 10% B (Re-equilibration)

-

Sample Preparation Protocol (LLE)

Liquid-Liquid Extraction (LLE) is recommended over Protein Precipitation (PPT) to reduce matrix effects and improve sensitivity (LLOQ).

-

Aliquot: Transfer 100 µL of plasma/urine to a 1.5 mL tube.

-

IS Spike: Add 10 µL of This compound Working Solution (50 ng/mL). Vortex gently.

-

Buffer: Add 50 µL of 100 mM Ammonium Carbonate (pH 9.0) to basify the sample (ensures Demecolcine is in non-ionized form for extraction).

-

Extraction: Add 600 µL of Ethyl Acetate (or Hexane:DCM 2:1).

-

Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker.

-

Separation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer: Transfer 500 µL of the organic supernatant to a clean glass vial/plate.

-

Dry Down: Evaporate to dryness under Nitrogen at 40°C.

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase A:B (80:20). Vortex and centrifuge.[1][2]

Validation Framework (FDA/ICH M10)

To ensure scientific integrity, the method must be validated according to the FDA M10 Bioanalytical Method Validation Guidance (2022) .[3]

Linearity & Sensitivity

-

Range: 0.1 ng/mL (LLOQ) to 100 ng/mL.

-

Curve Fitting: Linear regression with 1/x² weighting.

-

Acceptance: r² > 0.99; Accuracy of standards ±15% (±20% at LLOQ).

Matrix Effect & Recovery

Calculate the Matrix Factor (MF) to prove this compound compensates for suppression.

-

Requirement: The IS-normalized MF should be close to 1.0 with a CV < 15% across 6 different lots of plasma (including lipemic and hemolyzed).

Precision & Accuracy

-

Intra-day: 5 replicates at LLOQ, Low, Medium, High QC.

-

Inter-day: 3 separate runs.

-

Criteria: CV < 15% and Accuracy within 85-115%.

Troubleshooting & Best Practices

Senior Scientist Insights:

-

Deuterium Exchange: Ensure the d6-label is on the aromatic ring or stable methyl groups. Labels on exchangeable protons (e.g., -NH, -OH) will be lost in the aqueous mobile phase, causing the IS signal to disappear. This compound is typically labeled on the methoxy groups or the ring system, which is stable.

-

Carryover: Demecolcine is lipophilic. If carryover is observed in the first blank after a high standard, add a needle wash step involving Acetonitrile:Isopropanol:Acetone (1:1:1) .

-

IS Response Variability: If IS area counts vary significantly (>50%) between samples, check for:

-

Inconsistent pipetting of the IS working solution.

-

Matrix suppression in specific patient samples (e.g., high lipids). The IS-normalized ratio should still remain accurate, but extreme suppression requires better cleanup (LLE).

-

References

-

U.S. Food and Drug Administration (FDA). (2022).[3] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. [Link]

-

Alali, F. Q., et al. (2007). Determination of (-)-demecolcine and (-)-colchicine content in selected Jordanian Colchicum species. ResearchGate. [Link]

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 220401, Demecolcine. [Link]

Sources

- 1. LC-MS/MS Method for Simultaneous Quantification of Dexmedetomidine, Dezocine, and Midazolam in Rat Plasma and Its Application to Their Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurl-pesticides.eu [eurl-pesticides.eu]

- 3. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]

Precision Cytogenetic Analysis: Traceable Metaphase Arrest via Demecolcine-d6

Introduction: The Move Toward Quantitative Cytogenetics

Standard karyotyping relies on Demecolcine (Colcemid™) to arrest cells in metaphase.[1][2] However, in advanced drug development—specifically within Pharmacokinetics/Pharmacodynamics (PK/PD) studies and toxicology screenings —there is a growing need to validate the intracellular concentration of the arresting agent to ensure that observed chromosomal aberrations are not artifacts of variable drug uptake.

Demecolcine-d6 (Deuterated Demecolcine) serves a dual purpose in this high-precision protocol:

-

Biological Function: It acts as a potent microtubule depolymerizer, identical to non-deuterated Demecolcine, arresting lymphocytes at the metaphase checkpoint.[1]

-

Analytical Traceability: The deuterium label (

) allows for downstream LC-MS/MS quantification of the arresting agent within the cell pellet or supernatant, providing a quality control step often missing in clinical cytogenetics.

This guide outlines a rigorous protocol for human lymphocyte culture and karyotyping using this compound, ensuring both high-quality chromosome spreading and analytical data integrity.

Mechanism of Action

This compound functions by binding to the colchicine-binding domain of tubulin dimers (

Figure 1: Mechanism of this compound Induced Arrest

Caption: this compound binds free tubulin dimers, preventing microtubule polymerization and triggering the Spindle Assembly Checkpoint (SAC) to arrest cells in metaphase.[2]

Reagent Preparation & Handling

Critical Note on Isotopes: this compound is significantly more expensive than standard Colcemid. Precise calculation of molarity is required to maintain the standard effective concentration (

Molecular Weight Adjustment

-

Standard Demecolcine (MW): ~371.41 g/mol

-

This compound (MW): ~377.46 g/mol [4]

-

Target Concentration: The biological target is ~0.27

(equivalent to

Stock Solution Preparation (1000x)

Goal: Prepare a

| Reagent | Quantity | Notes |

| This compound Powder | 1.0 mg | Store desiccated at -20°C. Protect from light. |

| DMSO (Anhydrous) | 1.0 mL | Primary solvent. Ensures complete solubility. |

| PBS (1X, Sterile) | 9.0 mL | Diluent for working stock. |

Protocol:

-

Dissolve 1.0 mg this compound in 1.0 mL DMSO. Vortex until clear.

-

Add 9.0 mL of sterile PBS to create a

(1000x) stock. -

Aliquot into light-protected tubes (e.g., amber tubes) and store at -20°C.

-

Stability: Stable for 6 months at -20°C. Avoid freeze-thaw cycles.

Core Experimental Protocol: Human Lymphocyte Karyotyping[2][5]

Culture Initiation (0 Hours)

Objective: Stimulate T-lymphocytes to enter the cell cycle.

-

Blood Collection: Collect whole blood in Sodium Heparin (Green top) tubes. Do not use EDTA (inhibits cell division).

-

Media Prep: Prepare RPMI 1640 supplemented with:

-

Inoculation: In a sterile T-25 flask or 15mL conical tube, add:

-

10 mL Complete Media

-

0.5 mL Whole Heparinized Blood

-

200

Phytohemagglutinin (PHA-M form)

-

-

Incubation: Incubate at 37°C, 5% CO₂ for 72 hours .

Metaphase Arrest (70-72 Hours)

Objective: Arrest cells using this compound.

-

At 70 hours (2 hours prior to harvest), retrieve the culture.

-

Add 100

of the 1000x this compound Stock to the 10 mL culture.-

Final Concentration:

(High dose for rapid arrest) OR -

Standard Optimization: Add 10

for a final concentration of 0.1

-

-

Gently invert to mix.

-

Return to incubator for 45 minutes to 2 hours .

-

Note: 45 mins yields longer chromosomes (high resolution). 2 hours yields more metaphases but shorter chromosomes.

-

Harvest & Hypotonic Treatment

Objective: Swell cells to spread chromosomes.

-

Centrifuge: Spin tubes at 200 x g for 8 minutes . Aspirate supernatant (save supernatant if performing LC-MS validation of drug clearance).

-

Resuspend: Agitate the pellet gently.

-

Hypotonic Shock: Add 10 mL of pre-warmed (37°C) 0.075 M KCl solution dropwise while vortexing gently.

-

Incubation: Incubate at 37°C for 15-20 minutes .

-

Critical: Do not exceed 20 minutes, or cells will burst.

-

Fixation (Carnoy’s Fixative)

Objective: Lyse RBCs and harden chromatin.

-

Prefix: Add 1 mL of Carnoy’s Fixative (3:1 Methanol:Glacial Acetic Acid) directly to the hypotonic solution. Invert gently.

-

Spin: Centrifuge at 200 x g for 8 minutes . Aspirate supernatant.

-

Fixation Washes:

-

Add 5 mL fresh, cold (-20°C) Carnoy’s fixative dropwise while vortexing.

-

Incubate 10 mins at Room Temp.

-

Spin (200 x g, 8 min) and aspirate.

-

Repeat this step 2 more times until the pellet is white and clean.

-

Slide Preparation

-

Resuspend the final pellet in 0.5 - 1.0 mL of fresh fixative (adjust for cell density).

-

Drop 2-3 drops of suspension onto a cold, wet, grease-free slide from a height of ~30 cm.

-

Allow to air dry (controlled humidity helps spreading).

-

Stain: Giemsa stain (5%) for 5-8 minutes.

Workflow Visualization

Figure 2: Traceable Karyotyping Workflow

Caption: Step-by-step workflow from blood collection to slide analysis, highlighting the this compound addition point.

Analytical Validation (The "d6" Advantage)

For researchers utilizing the deuterated nature of the reagent, the following LC-MS parameters are recommended for validating drug concentration in the culture media or cell lysate.

| Parameter | Setting / Value |

| Target Analyte | This compound |

| Precursor Ion (Q1) | m/z 378.2 [M+H]+ |

| Product Ions (Q3) | m/z 347.2, 319.2 |

| Internal Standard | Demecolcine (Non-deuterated) or Colchicine-d3 |

| Column | C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

Note: This validation step confirms that the lack of metaphases (if observed) is not due to degradation or precipitation of the arresting agent.

Troubleshooting Guide

| Observation | Possible Cause | Corrective Action |

| Low Mitotic Index (Few metaphases) | This compound concentration too low or degraded. | Verify stock concentration via LC-MS. Ensure PHA was active. Increase arrest time to 2 hours. |

| Chromosomes Short/Fuzzy | Over-exposure to this compound. | Reduce arrest time to 30-45 minutes. Reduce concentration to 0.05 µg/mL. |

| Cell Clumping | Poor fixation or red blood cell debris. | Ensure Carnoy's fixative is fresh and cold. Vortex vigorously (but carefully) after each fixative addition. |

| Cytoplasm remains around chromosomes | Insufficient hypotonic treatment. | Increase KCl time to 20-25 mins. Ensure KCl is at 37°C. |

References

-

Mechanism of Demecolcine: Rieder, C. L., & Palazzo, R. E. (1992). Colcemid and the mitotic cycle.[1][2][7][8][9][10] Journal of Cell Science, 102(3), 387-392.[11] Link

-

Standard Lymphocyte Protocol: Rooney, D. E., & Czepulkowski, B. H. (Eds.).[5][9][11][12][13] (2001).[5] Human Cytogenetics: Constitutional Analysis: A Practical Approach. Oxford University Press.

-

Carnoy's Fixative Action: Prentø, P. (2009). Glacial acetic acid and Carnoy's fluid: A theoretical and practical investigation of the mechanism of action. Biotechnic & Histochemistry. Link

-

This compound Product Data: Cayman Chemical.[11] (2024).[5] this compound Product Insert & SDS. Link

-

PHA Stimulation: Moorhead, P. S., et al. (1960). Chromosome preparations of leukocytes cultured from human peripheral blood.[2][7][10] Experimental Cell Research, 20(3), 613-616. Link

Sources

- 1. cellseco.com [cellseco.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. hanc.info [hanc.info]

- 6. Human T Lymphocyte Isolation, Culture and Analysis of Migration In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of colcemid concentration on chromosome aberration analysis in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Demecolcine | C21H25NO5 | CID 220401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Demecolcine - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Application Note: Optimal Concentration of Demecolcine-d6 for Metaphase Arrest & Quantitative Profiling

Abstract & Strategic Rationale

Demecolcine-d6 (N-deacetyl-N-methylcolchicine-d6) is the deuterated isotopologue of Demecolcine (Colcemid), a derivative of colchicine.[1] While it shares the potent antimitotic mechanism of its non-deuterated parent—depolymerizing microtubules to arrest cells in metaphase—its primary application extends beyond simple karyotyping. The d6-variant is a critical tool for pharmacokinetic profiling , metabolic flux analysis , and quantitative proteomics where mass-spectrometric differentiation from endogenous or non-labeled compounds is required.

This guide provides a dual-layer protocol:

-

Biological Optimization: Achieving maximal metaphase index with minimal cytotoxicity.

-

Analytical Utility: Leveraging the d6-label for intracellular quantitation.

Critical Note on Reagent Usage: this compound is pharmacologically equivalent to standard Demecolcine. However, due to the high cost of isotopically labeled compounds, routine karyotyping should use standard Demecolcine . The d6 variant should be reserved for experiments requiring mass-differentiation (e.g., quantifying intracellular drug accumulation during arrest).

Mechanism of Action